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Compound of Interest

Compound Name: m-Tolylurea

Cat. No.: B1215503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and detailed

characterization of m-Tolylurea, a substituted urea derivative. It is intended to serve as a

technical guide, offering detailed experimental protocols and tabulated analytical data for easy

reference and comparison.

Synthesis of m-Tolylurea
The synthesis of m-Tolylurea is most commonly achieved through the reaction of m-toluidine

with a source of isocyanic acid. A reliable and straightforward method involves the in situ

generation of isocyanic acid from the acidification of potassium cyanate, which subsequently

reacts with the primary amine group of m-toluidine to form the target urea compound.

Reaction Scheme
The overall reaction can be depicted as follows:

Step 1: In situ generation of isocyanic acid KOCN + HCl → HNCO + KCl

Step 2: Nucleophilic addition of m-toluidine to isocyanic acid CH₃C₆H₄NH₂ (m-toluidine) +

HNCO → CH₃C₆H₄NHC(O)NH₂ (m-Tolylurea)

Experimental Protocol: Synthesis
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This protocol details a standard laboratory procedure for the synthesis of m-Tolylurea.

Materials:

m-Toluidine (3-Methylaniline)

Potassium cyanate (KOCN)

Concentrated Hydrochloric Acid (HCl)

Deionized water

Ethanol

Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)

Magnetic stirrer and stir bar

pH paper or pH meter

Procedure:

In a 250 mL Erlenmeyer flask, dissolve 5.36 g (0.05 mol) of m-toluidine in a solution of 5 mL

of concentrated HCl and 100 mL of deionized water. Stir the mixture until the m-toluidine has

completely dissolved, forming the hydrochloride salt.

In a separate beaker, prepare a solution of 4.87 g (0.06 mol) of potassium cyanate in 50 mL

of warm deionized water.

Cool the m-toluidine hydrochloride solution in an ice bath to approximately 0-5 °C.

While maintaining vigorous stirring, slowly add the potassium cyanate solution to the cooled

m-toluidine hydrochloride solution over a period of 15-20 minutes.

After the addition is complete, continue to stir the reaction mixture in the ice bath for 30

minutes, followed by stirring at room temperature for an additional 1-2 hours. A white

precipitate of m-Tolylurea will form.
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Collect the crude product by vacuum filtration using a Büchner funnel.

Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove

any unreacted salts.

For purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the

solid in a minimal amount of hot ethanol and add hot water dropwise until the solution

becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place

it in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and dry under vacuum to yield pure m-Tolylurea.

Synthesis Workflow Diagram
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Fig 1. General workflow for the synthesis and purification of m-Tolylurea.

Characterization of m-Tolylurea
The identity and purity of the synthesized m-Tolylurea are confirmed through various analytical

techniques, including determination of physicochemical properties and spectroscopic analysis.
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Physicochemical Properties
The fundamental physical and chemical properties of m-Tolylurea are summarized below.

Property Value

IUPAC Name (3-methylphenyl)urea[1]

CAS Number 63-99-0[1]

Molecular Formula C₈H₁₀N₂O[1]

Molecular Weight 150.18 g/mol [1]

Appearance White to off-white crystalline solid

Melting Point 147 °C[1]

Spectroscopic Data
Spectroscopic methods provide detailed structural information, confirming the presence of key

functional groups and the overall molecular structure.

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

Protocol: A sample of m-Tolylurea is dissolved in a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard

frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative

to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 9.10 s (broad) 1H Ar-NH-

~ 7.30 - 6.80 m 4H Ar-H

~ 5.85 s (broad) 2H -C(O)NH₂
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| ~ 2.25 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~ 158.0 C=O (Urea)

~ 140.0 Ar-C (quaternary, attached to NH)

~ 138.0 Ar-C (quaternary, attached to CH₃)

~ 128.5 Ar-CH

~ 122.0 Ar-CH

~ 118.5 Ar-CH

~ 115.0 Ar-CH

| ~ 21.0 | Ar-CH₃ |

IR spectroscopy identifies the functional groups present in the molecule based on the

absorption of infrared radiation.

Protocol: The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR)

spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and

pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3430 - 3300 Medium-Strong N-H Stretch Amine (-NH₂)

3200 - 3100 Medium N-H Stretch Amide (-NH-)

1660 - 1640 Strong C=O Stretch (Amide I) Urea

1620 - 1590 Medium N-H Bend (Amide II) Amide

1500 - 1400 Medium C=C Stretch Aromatic Ring

| ~1250 | Medium | C-N Stretch | Amide |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues.

Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically

using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)

source. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Table 5: Mass Spectrometry Data

m/z Ion Description

150 [M]⁺ Molecular Ion[1]

107
[M - CONH]⁺ or

[CH₃C₆H₄NH₂]⁺

Fragment corresponding to m-

toluidine[1]

| 106 | [M - CONH₂]⁺ or [CH₃C₆H₄NH]⁺ | Loss of the carbamoyl group[1] |
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Fig 2. Workflow for the analytical characterization of synthesized m-Tolylurea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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